2-(2-methoxyphenyl)-N,N-dimethylacetamide
Description
2-(2-methoxyphenyl)-N,N-dimethylacetamide is an organic compound with the chemical formula C11H15NO2. It is a derivative of benzeneacetamide, where the amide nitrogen is substituted with two methyl groups and the benzene ring is substituted with a methoxy group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Properties
CAS No. |
84966-79-0 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(13)8-9-6-4-5-7-10(9)14-3/h4-7H,8H2,1-3H3 |
InChI Key |
HFAAIQTVYTUPRW-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CC1=CC=CC=C1OC |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenyl)-N,N-dimethylacetamide can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzoyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(2-methoxyphenyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzeneacetamides depending on the nucleophile used.
Scientific Research Applications
2-(2-methoxyphenyl)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
- Benzeneacetamide, 4-methoxy-N-methyl-
- Benzenamine, 2-methoxy-N,N-dimethyl-
- Benzeneacetamide, N-methoxy-N-methyl-
Comparison: 2-(2-methoxyphenyl)-N,N-dimethylacetamide is unique due to the specific positioning of the methoxy group and the dimethyl substitution on the amide nitrogen. This structural configuration imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the methoxy group at the 2-position may enhance its reactivity in nucleophilic aromatic substitution reactions, while the dimethyl substitution may influence its solubility and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
